molecular formula C23H29ClN4O3 B2562284 N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide CAS No. 899729-69-2

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2562284
CAS No.: 899729-69-2
M. Wt: 444.96
InChI Key: ZHEHSTRKTRWLIW-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H29ClN4O3 and its molecular weight is 444.96. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • A study by Harrison et al. (2001) discusses a water-soluble neurokinin-1 receptor antagonist. Although it does not directly mention the specific compound , it provides insights into similar molecular structures and their applications in clinical tests related to emesis and depression (Harrison et al., 2001).

Complexation with Palladium(II) and Mercury(II) 2. Singh et al. (2000) describe the synthesis and complexation of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1) with palladium(II) and mercury(II). This research is relevant to understanding how similar compounds interact with heavy metals, which can have implications in catalysis or material science (Singh et al., 2000).

Binuclear Copper(II) Complexes 3. Li et al. (2012) synthesized and characterized binuclear copper(II) complexes bridged by a compound similar to the one . This research highlights its potential applications in the study of metal coordination chemistry and its interactions with DNA (Li et al., 2012).

Reactions of N-(p-Chlorosulfonylphenyl)maleimide 4. A study by Cremlyn and Nunes (1987) on the reactions of N-(p-Chlorosulfonylphenyl)maleimide, which has a somewhat related structure, can offer insights into the chemical reactivity and potential applications of similar compounds in organic synthesis (Cremlyn & Nunes, 1987).

Fluorescent Probe for Hypoxic Cells 5. Feng et al. (2016) developed a fluorescent probe for selective detection of hypoxia in cells. The structure of the probe includes morpholino groups, similar to the compound , highlighting its potential use in biomedical research and imaging of disease-relevant hypoxia (Feng et al., 2016).

Synthesis of Complexes with Chiral Tin Center 6. Jastrzebski et al. (1991) report on the synthesis of complexes with a chiral tin center, which could provide insights into stereochemical aspects and applications of similar organometallic compounds (Jastrzebski et al., 1991).

Orexin Receptor Antagonism 7. Dugovic et al. (2009) discuss the pharmacological blockade of orexin receptors, which can be related to the study of similar compounds in the context of sleep-wake modulation (Dugovic et al., 2009).

Colorimetric and Fluorogenic Sensor for Hg2+/Cr3+ 8. Das et al. (2012) developed a colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in neutral water. The structure of the sensor includes a dimethylaminophenyldiazenyl fragment, demonstrating the applicability of similar compounds in environmental monitoring (Das et al., 2012).

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3/c1-16-4-7-18(14-20(16)24)26-23(30)22(29)25-15-21(28-10-12-31-13-11-28)17-5-8-19(9-6-17)27(2)3/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEHSTRKTRWLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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